(1S)-3,3-Difluorocyclopentan-1-ol (1S)-3,3-Difluorocyclopentan-1-ol
Brand Name: Vulcanchem
CAS No.: 2091355-24-5
VCID: VC6665213
InChI: InChI=1S/C5H8F2O/c6-5(7)2-1-4(8)3-5/h4,8H,1-3H2/t4-/m0/s1
SMILES: C1CC(CC1O)(F)F
Molecular Formula: C5H8F2O
Molecular Weight: 122.115

(1S)-3,3-Difluorocyclopentan-1-ol

CAS No.: 2091355-24-5

Cat. No.: VC6665213

Molecular Formula: C5H8F2O

Molecular Weight: 122.115

* For research use only. Not for human or veterinary use.

(1S)-3,3-Difluorocyclopentan-1-ol - 2091355-24-5

Specification

CAS No. 2091355-24-5
Molecular Formula C5H8F2O
Molecular Weight 122.115
IUPAC Name (1S)-3,3-difluorocyclopentan-1-ol
Standard InChI InChI=1S/C5H8F2O/c6-5(7)2-1-4(8)3-5/h4,8H,1-3H2/t4-/m0/s1
Standard InChI Key UXEMHKAZXAHULD-BYPYZUCNSA-N
SMILES C1CC(CC1O)(F)F

Introduction

(1S)-3,3-Difluorocyclopentan-1-ol is a fluorinated cyclopentanol derivative characterized by the substitution of two fluorine atoms at the 3-position of the cyclopentane ring. The compound exhibits chirality, with the stereochemical designation "(1S)" indicating the spatial configuration of its hydroxyl-bearing carbon atom. Fluorinated organic compounds like this one are of significant interest in research due to their unique physicochemical properties and potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis and Preparation

The synthesis of (1S)-3,3-difluorocyclopentan-1-ol typically involves selective fluorination reactions on cyclopentanol derivatives. Common methods include:

  • Electrophilic Fluorination: Using reagents such as Selectfluor to introduce fluorine atoms selectively.

  • Deoxyfluorination: Employing reagents like DAST (diethylaminosulfur trifluoride) to replace hydroxyl groups with fluorine.

  • Asymmetric Synthesis: Catalytic methods incorporating chiral auxiliaries or catalysts to ensure stereoselectivity.

Applications

4.1 Pharmaceutical Research
Fluorinated alcohols are often explored for their potential as bioactive molecules or intermediates in drug development. The introduction of fluorine atoms enhances metabolic stability, lipophilicity, and binding affinity to biological targets.

  • Potential Applications:

    • Enzyme inhibitors

    • Scaffolds for antiviral or anticancer agents

4.2 Agrochemical Development
Fluorinated compounds are valuable in agrochemical formulations due to their chemical stability and ability to modulate biological activity.

4.3 Material Science
The compound's unique electronic properties make it a candidate for use in advanced materials such as liquid crystals or specialty polymers.

Research Challenges

Despite its promising attributes, challenges remain:

  • Stereoselective synthesis methods can be complex and costly.

  • Limited availability of detailed toxicological data.

  • Environmental concerns regarding fluorinated compounds' persistence.

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